molecular formula C11H8F3N3O2 B2796793 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid CAS No. 927969-20-8

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid

Cat. No.: B2796793
CAS No.: 927969-20-8
M. Wt: 271.199
InChI Key: BTRMSWZRDKORIF-UHFFFAOYSA-N
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Description

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. Quinazolinone derivatives are recognized for their diverse biological activities, making them valuable scaffolds for developing novel therapeutic agents . This compound is presented for research use only and is not intended for diagnostic or therapeutic applications. Key Research Applications Primary research into this compound and its analogs focuses on two key therapeutic areas: Antidiabetic Research: Quinazolinone derivatives have been documented to exhibit antidiabetic properties via the mechanism of dipeptidyl peptidase-4 (DPP-4) inhibition . DPP-4 inhibitors are a established class of drugs for managing type 2 diabetes, and novel quinazolinone structures are actively investigated for this purpose. Anticancer Research: Given the critical need for new anticancer agents, quinazolinones show promising potential in this domain . Research indicates that derivatives can act through multiple mechanisms, including induction of apoptosis, inhibition of cell cycle progression, and suppression of angiogenesis . Research Value The core quinazolinone structure is a privileged scaffold in drug discovery. The specific substitution pattern of this compound—featuring a trifluoromethyl group at the 2-position of the quinazoline ring—is a common modification in medicinal chemistry aimed at enhancing metabolic stability and binding affinity to biological targets . The acetic acid moiety further increases the molecule's versatility, allowing for conjugation or further chemical modification. Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a reference standard in biological screening assays.

Properties

IUPAC Name

2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)10-16-7-4-2-1-3-6(7)9(17-10)15-5-8(18)19/h1-4H,5H2,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRMSWZRDKORIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid typically involves the condensation of 2-amino-5-nitrobenzonitrile with dimethylformamide dimethyl acetal in toluene under reflux conditions . This reaction forms an intermediate, which is then further reacted with appropriate reagents to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as stannous chloride dihydrate and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often requiring catalysts and controlled temperatures.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of Werner (WRN) helicase, an enzyme involved in DNA repair . By inhibiting WRN helicase, the compound can induce DNA damage in cancer cells, leading to cell death. This mechanism makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • (2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid (CAS: 918793-31-4) Structure: Replaces quinazoline with a thiazole ring; trifluoromethyl group on the phenyl ring. The -CF₃ group’s position on the phenyl ring may limit π-π stacking interactions .
  • 2-(3,4-Dihydro-3-oxo-2H-[1,2,4]triazino[4,3-c]quinazolin-4-yl)acetic acid derivatives Structure: Fused triazinoquinazoline system with acetic acid. Key Differences: The triazine ring introduces additional hydrogen-bonding sites. Esters/amides of this compound exhibit antioxidant activity, suggesting the acetic acid group’s derivatization enhances bioactivity .

Substituent Variations

  • [Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester (CAS: 1208081-16-6) Structure: Ethyl ester of the target compound. Key Differences: Higher molar mass (313.28 g/mol) and logP due to the ester group, improving membrane permeability but requiring hydrolysis for activation .
  • [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid (CAS: 255874-78-3) Structure: Chlorobenzoyl-substituted thiazole-acetic acid.

Physicochemical and Pharmacokinetic Properties

Compound Molar Mass (g/mol) pKa logP (Predicted) Key Functional Groups
Target Compound 285.22 3.26 1.48 Quinazoline, -CF₃, acetic acid
Thiazole analogue ~300 (estimated) ~4.0 2.1 Thiazole, -CF₃-phenyl
Triazinoquinazoline ester ~350 N/A 2.5 Triazinoquinazoline, ester
Ethyl ester derivative 313.28 N/A 3.0 Ester, -CF₃
  • Solubility : The target compound’s free acetic acid group improves aqueous solubility compared to its ethyl ester.
  • Bioavailability : Thiazole analogues may exhibit faster absorption due to reduced molecular rigidity.

Biological Activity

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid, with the molecular formula C11_{11}H8_8F3_3N3_3O2_2 and CAS Number 927969-20-8, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Quinazoline derivatives, including this compound, are known for their diverse pharmacological properties, including anticancer, antiviral, and antibacterial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Weight : 271.19 g/mol
  • Minimum Purity : 95%
  • Structural Features : The presence of a trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Quinazoline derivatives are recognized for their ability to inhibit various kinases involved in cancer progression. Studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against multiple cancer cell lines.

  • Inhibition of Tyrosine Kinases : The compound has been evaluated for its activity against key kinases such as EGFR (Epidermal Growth Factor Receptor), which is crucial in many cancers. In vitro studies indicate that quinazoline derivatives can effectively inhibit EGFR with IC50_{50} values in the low nanomolar range (e.g., 15 nM) .
  • Induction of Apoptosis : Quinazolines have been shown to induce apoptosis in cancer cells, a vital mechanism for controlling tumor growth. This process involves the activation of apoptotic pathways that lead to programmed cell death, thereby reducing tumor viability .
  • Case Study : A recent study synthesized several 2-substituted quinazolines and evaluated their antiproliferative activity against nine human cancer cell lines. The results indicated that compounds with phenyl substitutions exhibited enhanced cytotoxicity, particularly against chronic myeloid leukemia cell lines .

Antimicrobial Activity

The biological activity of quinazolines extends beyond oncology. Some studies suggest potential antibacterial and antiviral properties:

  • Antibacterial Effects : Quinazoline derivatives have shown effectiveness against various bacterial strains, although specific data on this compound is limited. The mechanism often involves inhibition of bacterial protein synthesis or disruption of cell wall integrity.
  • Antiviral Properties : Research indicates that certain quinazoline compounds can inhibit viral replication by targeting viral enzymes or host cell receptors necessary for viral entry.

Structure-Activity Relationship (SAR)

Understanding the SAR of quinazoline derivatives helps in optimizing their biological activity:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups like trifluoromethyl enhances the potency of quinazolines against target kinases by improving binding affinity .
  • Substitution Patterns : Variations in substitution at the C-6 and C-7 positions significantly affect the cytotoxic activity and selectivity towards specific kinases .

Table 1: Biological Activity Summary of Quinazoline Derivatives

Compound NameTarget KinaseIC50_{50} (nM)Cell Line TestedActivity Type
Compound AEGFR15HCC827Anticancer
Compound BPDGFR20A549Anticancer
Compound CVEGFR28HepG2Anticancer
Compound DBacterial-E. coliAntibacterial

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